

Spectroscopic Profile of 2,5-Dimethoxycinnamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethoxycinnamic acid

Cat. No.: B146712

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-dimethoxycinnamic acid** ($C_{11}H_{12}O_4$, Molecular Weight: 208.21 g/mol).[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and materials science, offering detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2,5-dimethoxycinnamic acid** through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Data not available	-

Note: Experimental ¹H and ¹³C NMR data for **2,5-dimethoxycinnamic acid** were not available in the searched databases. Data for a tert-butyldimethylsilyl (TBDMS) derivative has been reported, but is not included here to avoid confusion.[2]

Infrared (IR) Spectroscopy

The following characteristic absorption bands are expected for **2,5-dimethoxycinnamic acid**, based on the functional groups present and data from similar cinnamic acid derivatives.

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3300-2500	Broad	O-H stretch	Carboxylic Acid
~3000	Medium	C-H stretch	Aromatic
1700-1650	Strong	C=O stretch	Carboxylic Acid
1630-1600	Medium	C=C stretch	Alkene/Aromatic
1300-1000	Strong	C-O stretch	Methoxy

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **2,5-dimethoxycinnamic acid**. The predicted fragmentation pattern provides insights into its structure.

m/z	Relative Intensity (%)	Proposed Fragment
209.08084	-	[M+H] ⁺
231.06278	-	[M+Na] ⁺
208	-	[M] ⁺

Note: The mass-to-charge ratios for the protonated and sodiated molecules are predicted values. The molecular ion peak $[M]^+$ is expected at an m/z of approximately 208, consistent with the fragmentation patterns of other dimethoxycinnamic acid isomers.^[3]

Experimental Protocols

The following sections detail the general methodologies employed for the spectroscopic analysis of cinnamic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the **2,5-dimethoxycinnamic acid** sample is prepared by dissolving it in a suitable deuterated solvent, such as deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$). A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution to provide a reference point (0 ppm) for the chemical shifts. The solution is then transferred to an NMR tube.

The NMR spectrum is acquired using a high-field NMR spectrometer. For 1H NMR, the spectrum is typically recorded by applying a radiofrequency pulse and acquiring the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ^{13}C NMR, proton decoupling is commonly used to simplify the spectrum by removing the splitting of carbon signals by attached protons.

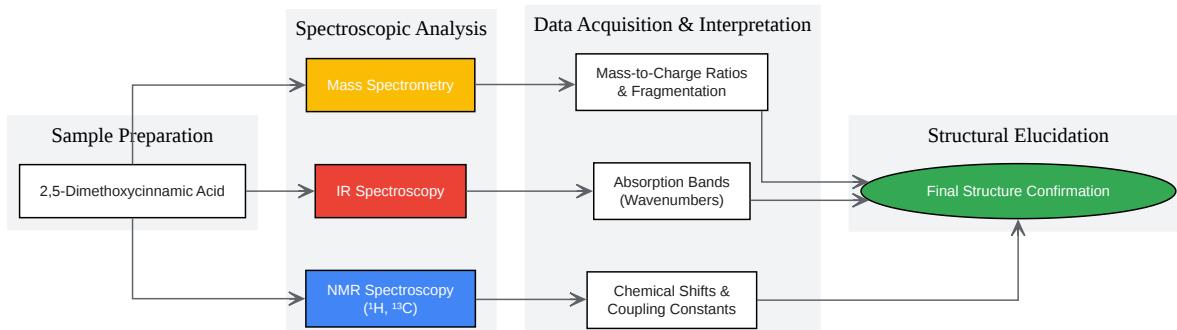
Infrared (IR) Spectroscopy

For solid samples like **2,5-dimethoxycinnamic acid**, several preparation techniques can be employed:

- Thin Solid Film: A small amount of the solid is dissolved in a volatile solvent. A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
- Potassium Bromide (KBr) Pellet: A small amount of the sample is finely ground with dry KBr powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.
- Nujol Mull: The solid sample is ground with a few drops of Nujol (a mineral oil) to create a fine paste. This mull is then placed between two salt plates.

The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum is first recorded to account for atmospheric and instrumental interferences. The sample spectrum is then recorded, and the background is automatically subtracted to yield the final IR spectrum.

Mass Spectrometry (MS)


Several ionization techniques can be used for the mass spectrometric analysis of **2,5-dimethoxycinnamic acid**:

- Electron Ionization (EI): The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The resulting ions are then separated based on their mass-to-charge ratio.
- Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and pumped through a fine, heated capillary. A high voltage is applied to the capillary, causing the sample to form a fine spray of charged droplets. As the solvent evaporates, the sample molecules become ionized. This is a softer ionization technique that often results in less fragmentation and a prominent molecular ion peak.

The ions generated by either method are then guided into a mass analyzer, which separates them according to their mass-to-charge ratio. A detector then records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2,5-dimethoxycinnamic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethoxycinnamic acid, predominantly trans 99 10538-51-9 [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]
- 4. To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Dimethoxycinnamic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146712#spectroscopic-data-for-2-5-dimethoxycinnamic-acid-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com